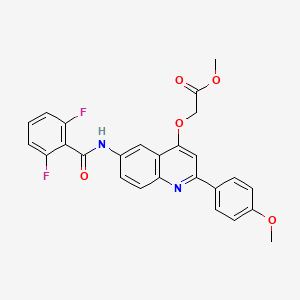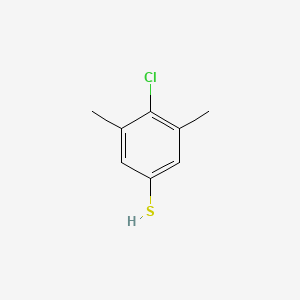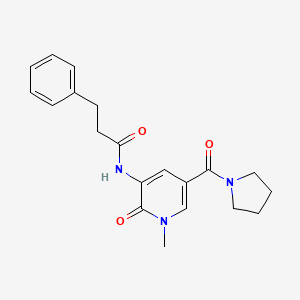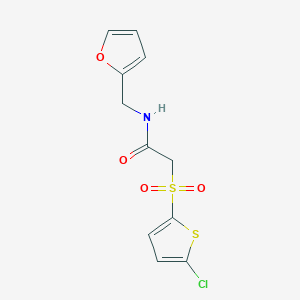
3-(Bromomethyl)-1,2-oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamides are a significant class of synthetic bacteriostatic antibiotics used today for the therapy of bacterial infections caused by various microorganisms, known as sulfa drugs. These compounds have been the main source of therapy against bacterial infections before the introduction of penicillin in 1941. The sulfonamide moiety is present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research has highlighted their use as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, showcasing their importance as compounds leading to highly valuable drugs and drug candidates for many conditions, such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Antioxidant Capacity and Environmental Impact
Sulfonamides have also been investigated for their antioxidant capacity, particularly in the context of their reaction pathways in assays like the ABTS/PP decolorization assay. This reflects on their broader applicability beyond antimicrobial effects, including potential environmental and health implications due to their presence in the environment and their impact on human health (Ilyasov et al., 2020).
Pharmaceutical and Medicinal Significance
The pharmaceutical and medicinal significance of sulfur (SVI)-containing motifs, including sulfonamides, has been critically reviewed, highlighting their diverse pharmacological properties. These compounds propose a high degree of structural diversity useful for finding new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are available in the market, used to treat various diseases with therapeutic power. This comprehensive review underscores the development of new, less toxic, and highly active sulfonamide-containing analogs across a range of therapeutic applications such as antimicrobial, anti-inflammatory, antiviral, and anticancer agents (Zhao et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-1,2-oxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O3S/c5-2-3-1-4(10-7-3)11(6,8)9/h1H,2H2,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVZZJLQGFUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CBr)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1,2-oxazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2535442.png)









![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2535458.png)